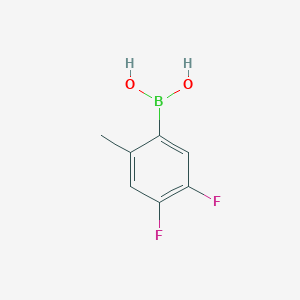

(4,5-Difluoro-2-methylphenyl)boronic acid

CAS No.: 1416244-48-8

Cat. No.: VC2847342

Molecular Formula: C7H7BF2O2

Molecular Weight: 171.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1416244-48-8 |

|---|---|

| Molecular Formula | C7H7BF2O2 |

| Molecular Weight | 171.94 g/mol |

| IUPAC Name | (4,5-difluoro-2-methylphenyl)boronic acid |

| Standard InChI | InChI=1S/C7H7BF2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 |

| Standard InChI Key | RUSKIGNGLQRANK-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1C)F)F)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1C)F)F)(O)O |

Introduction

Basic Properties and Structural Characteristics

(4,5-Difluoro-2-methylphenyl)boronic acid, registered under CAS number 1416244-48-8, is an organoboron compound featuring a phenyl ring with two key substituents: a boronic acid group and a methyl group. The compound's structure is further distinguished by two fluorine atoms positioned at the 4 and 5 positions of the aromatic ring, creating a unique electronic environment that influences its reactivity . With a molecular formula of C7H7BF2O2 and a molecular weight of 171.94 g/mol, this compound exists as a solid at standard temperature and pressure .

The presence of the boronic acid functionality (-B(OH)2) provides this compound with its characteristic reactivity in coupling reactions, particularly through the ability to undergo transmetalation with transition metal catalysts. Meanwhile, the difluoro substitution pattern alters the electronic properties of the aromatic ring, enhancing certain reactivity patterns while potentially stabilizing the molecule against various degradation pathways .

Physical and Chemical Data

The key physicochemical properties of (4,5-Difluoro-2-methylphenyl)boronic acid are summarized in the following table:

The compound's structure features a phenyl ring with a boronic acid group that is positioned ortho to a methyl substituent, while two fluorine atoms occupy the 4 and 5 positions . This specific arrangement of substituents contributes to the compound's distinctive reactivity profile in organic synthesis applications.

While not specifically for (4,5-Difluoro-2-methylphenyl)boronic acid, the search results provide insight into the synthesis of the similar compound 3,5-difluoro-4-methyl phenylboronic acid, which could serve as a reference point . This synthesis involves:

-

Starting with 1-bromo-3,5-difluorobenzene as a raw material

-

Reacting with diisopropylamine lithium at -78°C for 12 hours

-

Adding methyl iodide and adjusting pH to 6-7 with dilute acid

-

Extracting with organic solvent and concentrating to obtain 4-bromo-2,6-difluoro toluene

-

Further reacting with n-butyllithium at -78°C

-

Adding triisopropyl borate and slowly warming to room temperature over 12 hours

-

Adjusting pH to 5-6 with dilute hydrochloric acid

-

Extracting and processing to obtain the final boronic acid product

This synthetic route reportedly achieves yields of 70-78% and provides a product with good purity that can be suitable for industrial-scale production . Adaptation of this method with appropriate modifications could potentially be applied to the synthesis of (4,5-Difluoro-2-methylphenyl)boronic acid.

Applications in Organic Synthesis

(4,5-Difluoro-2-methylphenyl)boronic acid finds extensive applications in organic synthesis, particularly as a building block in cross-coupling reactions. The compound's unique structure with its difluoro substitution pattern makes it valuable for creating complex molecules with specific electronic and steric properties.

Suzuki-Miyaura Coupling Reactions

The primary application of (4,5-Difluoro-2-methylphenyl)boronic acid is in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic chemistry . This palladium-catalyzed reaction involves the coupling of the boronic acid with organic halides or pseudohalides to form new carbon-carbon bonds. The process typically proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination steps, with the transmetalation of the boron atom being a key step in the reaction mechanism.

The Suzuki-Miyaura coupling using this boronic acid enables the efficient synthesis of biaryl compounds containing the 4,5-difluoro-2-methyl motif, which can be important structural elements in pharmaceuticals, agrochemicals, and materials science applications . The fluorine substituents can impart unique properties to the final molecules, including enhanced metabolic stability and altered electronic characteristics.

Pharmaceutical Applications

In pharmaceutical development, (4,5-Difluoro-2-methylphenyl)boronic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals . The difluorinated aromatic motif is often sought after in medicinal chemistry due to the unique properties that fluorine imparts to drug molecules, such as:

-

Increased lipophilicity, which can enhance membrane permeability

-

Metabolic stability, as C-F bonds resist oxidative metabolism

-

Altered hydrogen bonding properties

-

Changed bioavailability profiles

-

Modified binding affinities to target proteins

Similar fluorinated boronic acids have been noted to be valuable in the development of anti-cancer agents and other therapeutic compounds . The specific 4,5-difluoro substitution pattern can provide unique three-dimensional arrangements that may be exploited for specific protein binding interactions in drug design.

Material Science Applications

Beyond pharmaceuticals, (4,5-Difluoro-2-methylphenyl)boronic acid and related compounds have applications in materials science. Fluorinated aromatic compounds can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength . The boronic acid functionality also enables these compounds to be integrated into sensor technologies, particularly those designed for sugar detection through the formation of reversible covalent bonds with diols .

Biochemical Interactions

The boronic acid functional group in (4,5-Difluoro-2-methylphenyl)boronic acid enables unique biochemical interactions that have applications in both research and applied contexts.

Interactions with Diols

Boronic acids, including (4,5-Difluoro-2-methylphenyl)boronic acid, are known for their ability to form reversible covalent bonds with diols. This property is particularly useful in the development of sensors for carbohydrates and other diol-containing biomolecules . The formation of cyclic boronate esters through reaction with 1,2- or 1,3-diols occurs under mild conditions and is reversible, making these compounds valuable in dynamic covalent chemistry applications.

The specific electronic environment created by the 4,5-difluoro substitution pattern could potentially alter the Lewis acidity of the boron center, thereby modulating the binding affinity and selectivity for various diol substrates. This feature could be exploited in the development of selective sensors for specific carbohydrates or other diol-containing biomolecules.

Applications in Bioconjugation

The ability of boronic acids to bind reversibly to diols makes compounds like (4,5-Difluoro-2-methylphenyl)boronic acid valuable in bioconjugation processes . These processes are essential in creating targeted delivery systems in biotechnology and medical research. The boronic acid functionality provides a handle for selective attachment to carbohydrate residues or other diol-containing biomolecules under physiological conditions.

For instance, boronic acid compounds have been employed in developing glucose sensors for diabetes management, where the reversible binding to glucose forms the basis of the sensing mechanism . The fluorine substituents in (4,5-Difluoro-2-methylphenyl)boronic acid may confer additional stability to such systems in biological environments.

Comparative Analysis with Related Compounds

Understanding the properties and applications of (4,5-Difluoro-2-methylphenyl)boronic acid in context requires comparison with structurally related compounds. The slight differences in structure can lead to significant changes in reactivity and applications.

Comparison with Similar Fluorinated Boronic Acids

The following table compares (4,5-Difluoro-2-methylphenyl)boronic acid with structurally related fluorinated boronic acids:

Each of these compounds offers distinct reactivity profiles and may be preferred for specific applications based on their electronic and steric properties. The position and number of fluorine atoms significantly influence the electron density distribution in the aromatic ring, which in turn affects the reactivity of the boronic acid group and the compound's behavior in coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume